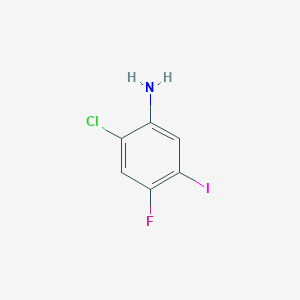

2-Chloro-4-fluoro-5-iodoaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-4-fluoro-5-iodoaniline is a chemical compound with the CAS Number: 2091569-03-6 . It has a molecular weight of 271.46 .

Synthesis Analysis

The synthesis of this compound could potentially involve a series of reactions including nitration, conversion from the nitro group to an amine, and bromination . A palladium-catalyzed method might also be used .Molecular Structure Analysis

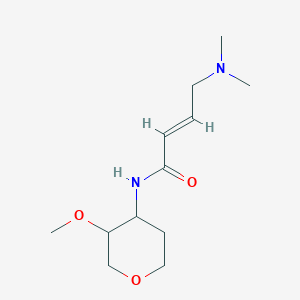

The molecular structure of this compound consists of a benzene ring substituted with chlorine, fluorine, and iodine atoms, and an amine group .Wissenschaftliche Forschungsanwendungen

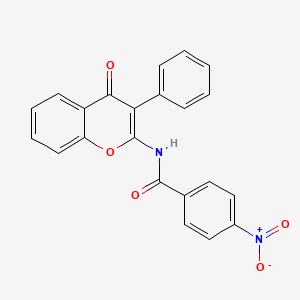

Synthesis of Antitumor Agents

2-Chloro-4-fluoro-5-iodoaniline is used in the synthesis of novel antitumor agents. For instance, it is involved in the synthesis of quinols, which are compounds bearing the quinol pharmacophore. These synthesized compounds have shown selective in vitro inhibition of cancer cell lines, particularly those of colon and renal origin. This application demonstrates the compound's potential in the development of new cancer treatments (McCarroll et al., 2007).

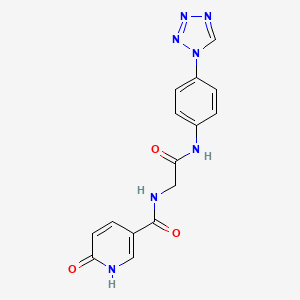

Antiviral Nucleosides Synthesis

Another significant application is in the synthesis of antiviral nucleosides. These nucleosides, particularly those containing the 2'-fluoro function, exhibit potent anti-herpes virus activity. The synthesis process and structure-activity relationships of these compounds provide insights into their antiviral effectiveness, highlighting the importance of the fluorine atom in enhancing antiviral activity (Watanabe et al., 1983).

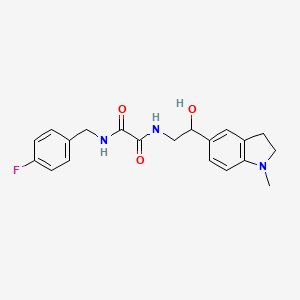

Photochemistry of Haloanilines

The compound's role in photochemistry, particularly in studies exploring the photophysical properties and reaction pathways of haloanilines, is noteworthy. These studies help in understanding the photodegradation of halogenated aromatic pollutants and the phototoxic effects of some fluorinated drugs, offering valuable insights for environmental and pharmaceutical sciences (Freccero et al., 2003).

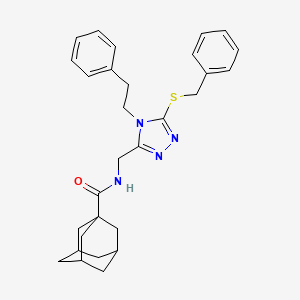

Organic Synthesis and Catalysis

In organic synthesis and catalysis, this compound is utilized in the regioselective intramolecular formation of C–S bonds. This process, catalyzed by Cu(I) and Pd(II), showcases the compound's utility in synthesizing heterocyclic compounds, which are important in pharmaceuticals and materials science (Sahoo et al., 2012).

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-5-iodoaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFIN/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHVYVSYBOXZQSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.46 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2823093.png)

![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[(methoxyimino)methyl]acrylonitrile](/img/structure/B2823095.png)

![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2823098.png)

![N-cyclohexyl-2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2823099.png)

![2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]propanamide](/img/structure/B2823102.png)

![N-(2,4-dimethoxyphenyl)-3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B2823111.png)

![N-(Cyanomethyl)-1-(furan-2-ylmethyl)-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2823113.png)